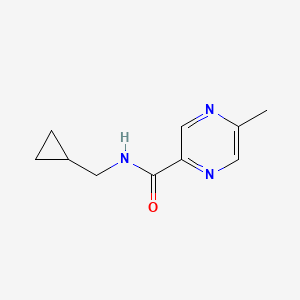

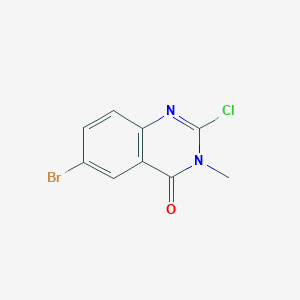

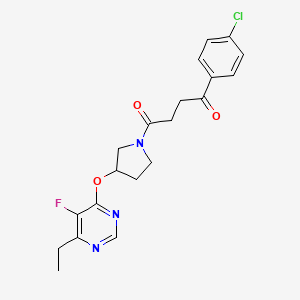

![molecular formula C28H26N2O6 B2921411 N-[3-[(2,6-dimethoxybenzoyl)amino]naphthalen-2-yl]-2,6-dimethoxybenzamide CAS No. 476324-24-0](/img/structure/B2921411.png)

N-[3-[(2,6-dimethoxybenzoyl)amino]naphthalen-2-yl]-2,6-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Benzamides have a wide range of applications in medicine, industry, and biology .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with organometallic reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These might include determining its melting point, boiling point, solubility, and stability under various conditions .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

The compound N-[3-[(2,6-dimethoxybenzoyl)amino]naphthalen-2-yl]-2,6-dimethoxybenzamide, due to its complex structure, has been a subject of interest in chemical synthesis and characterization studies. Research has shown that derivatives of naphthalene and benzamide, similar to this compound, are synthesized and characterized to explore their chemical properties and potential applications. For instance, the synthesis and characterization of 1,8-Bis(4-aminobenzoyl)-2,7-dimethoxynaphthalene demonstrate the compound's structural complexity and potential for further chemical investigation (Nishijima et al., 2010).

Antibacterial and Anticancer Properties

Compounds related to N-[3-[(2,6-dimethoxybenzoyl)amino]naphthalen-2-yl]-2,6-dimethoxybenzamide have been explored for their antibacterial and anticancer properties. A study on the synthesis, molecular docking, and antibacterial evaluation of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives revealed significant antibacterial activity against Proteus vulgaris, highlighting the therapeutic potential of naphthalene derivatives (Ravichandiran et al., 2015). Furthermore, research on 1,4‐Naphthoquinone derivatives containing a Phenylaminosulfanyl moiety demonstrated potent cytotoxic activity against various cancer cell lines, suggesting the promise of naphthalene-based compounds in cancer therapy (Ravichandiran et al., 2019).

Wirkmechanismus

Target of Action

The primary target of N,N’-(naphthalene-2,3-diyl)bis(2,6-dimethoxybenzamide), also known as N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide, Oprea1_266149, F0466-0346, or N-[3-[(2,6-dimethoxybenzoyl)amino]naphthalen-2-yl]-2,6-dimethoxybenzamide, is the electron acceptor in polymer solar cells . This compound has been intensively studied due to its high electron mobility, high electron affinity, and broad light absorption .

Mode of Action

This compound interacts with its targets by accepting electrons. It has a high electron affinity, which allows it to readily accept electrons from other compounds . This interaction results in changes in the electrical properties of the material, making it useful in applications such as solar cells .

Biochemical Pathways

The compound affects the electron transport pathway in solar cells. By accepting electrons, it facilitates the flow of electric current, which is crucial for the functioning of these devices .

Result of Action

The result of the compound’s action is an increase in the conductivity and current density of the solar cell . This is due to the filling of deep gap states by carriers released by the dopants . The compound’s action thus enhances the performance of the solar cell .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s solubility in various organic solvents can affect its distribution and availability in the device . Additionally, the compound’s performance may be affected by the temperature, as it has a transition temperature of 308 °C .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-[(2,6-dimethoxybenzoyl)amino]naphthalen-2-yl]-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O6/c1-33-21-11-7-12-22(34-2)25(21)27(31)29-19-15-17-9-5-6-10-18(17)16-20(19)30-28(32)26-23(35-3)13-8-14-24(26)36-4/h5-16H,1-4H3,(H,29,31)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNPDMDWROFAGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=C(C=CC=C4OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-[(2,6-dimethoxybenzoyl)amino]naphthalen-2-yl]-2,6-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

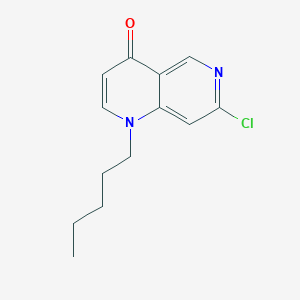

![8-(4-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921328.png)

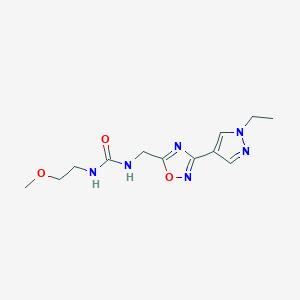

![4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B2921329.png)

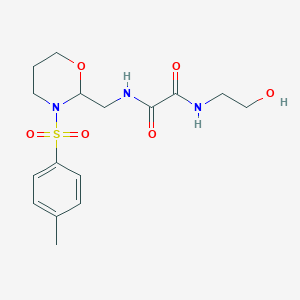

![2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2921332.png)

![N-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2921333.png)

![(Z)-4-(5-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2921335.png)